molecular formula C20H21N5O4 B2964742 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea CAS No. 2034399-25-0

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea

Cat. No.: B2964742
CAS No.: 2034399-25-0
M. Wt: 395.419
InChI Key: JUZIKSMEBAKOQC-SHTZXODSSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)urea is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibition

Urea derivatives have been investigated for their potential as acetylcholinesterase inhibitors. Flexible urea compounds, such as those with a cyclohexyl group replacing a previously optimized benzyl group, have shown that an aromatic residue is not a prerequisite for activity. These compounds could interact efficiently with enzyme hydrophobic binding sites, suggesting potential applications in treating diseases related to acetylcholine breakdown, like Alzheimer’s disease (Vidaluc et al., 1995).

Antihyperglycemic Activity

[(Urea)-linked benzyl]-2,4-thiazolidinediones have been synthesized and shown to possess antihyperglycemic activity. This research indicates the potential use of urea derivatives in the development of new treatments for diabetes, as some compounds demonstrated potency comparable to known antidiabetic drugs (Cantello et al., 1994).

Soluble Epoxide Hydrolase (sEH) Inhibition

N,N'-Disubstituted ureas with a cyclohexane structure have shown potent inhibitory activity against soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxides to diols. These inhibitors demonstrated low nanomolar to picomolar activities and enhanced metabolic stability, indicating their potential for therapeutic applications in cardiovascular diseases and inflammation (Hwang et al., 2007).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c21-10-16-19(23-8-7-22-16)29-15-4-2-14(3-5-15)25-20(26)24-11-13-1-6-17-18(9-13)28-12-27-17/h1,6-9,14-15H,2-5,11-12H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZIKSMEBAKOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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